![molecular formula C14H13ClN4O B2731972 2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine CAS No. 356085-76-2](/img/structure/B2731972.png)
2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine
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Overview
Description
The compound is a derivative of benzotriazole, which is a heterocyclic compound with two nitrogen atoms in a six-membered aromatic ring . The presence of the methoxy and chloro groups on the phenyl ring and the methyl group on the benzotriazole ring could potentially influence its reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electron-withdrawing chloro group and the electron-donating methoxy group on the phenyl ring .Chemical Reactions Analysis
Benzotriazole derivatives can participate in a variety of chemical reactions, including electrophilic substitution and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a benzotriazole ring could potentially increase its stability and resistance to oxidation .Scientific Research Applications
- Photostabilizers are crucial additives in plastics, polymers, and coatings to protect against UV-induced degradation. This compound’s benzotriazole moiety absorbs UV radiation, preventing photochemical reactions and enhancing material longevity .
- The presence of the benzotriazole ring in this compound makes it an effective corrosion inhibitor for metals. It forms a protective layer on metal surfaces, reducing corrosion rates in aggressive environments .
- Researchers have used this compound as a ligand in spectrophotometric methods for the determination of trace metal ions. For instance, it has been applied successfully in detecting lead ions in water samples .
- The 2-amino group in this compound offers opportunities for drug design . Researchers explore its potential as a scaffold for developing novel drugs, especially in the context of anticancer or antiviral agents .
- The chloro-substituted benzotriazole ring can participate in various organic reactions . Researchers have utilized it as a building block for the synthesis of more complex molecules, such as chalcones and other heterocycles .
Photostabilizers in Polymers and Coatings
Corrosion Inhibitors
Analytical Chemistry
Medicinal Chemistry
Organic Synthesis
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c1-8-5-12-13(7-11(8)16)18-19(17-12)9-3-4-14(20-2)10(15)6-9/h3-7H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNDWNNNEAFUTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1N)C3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine |
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